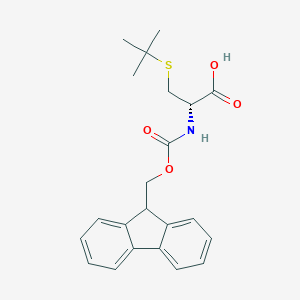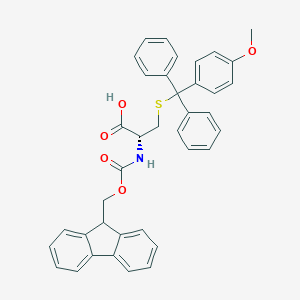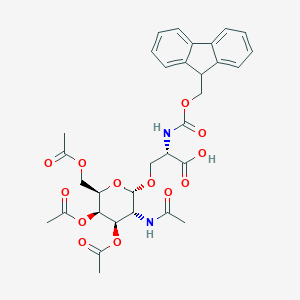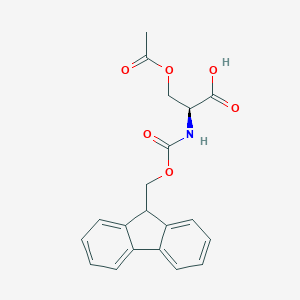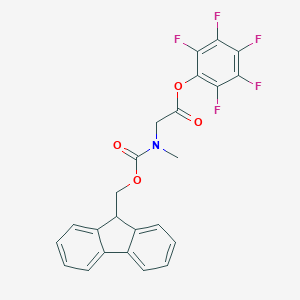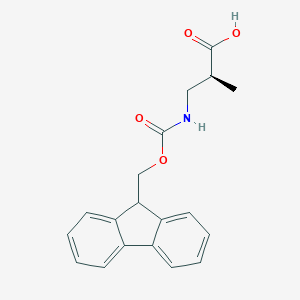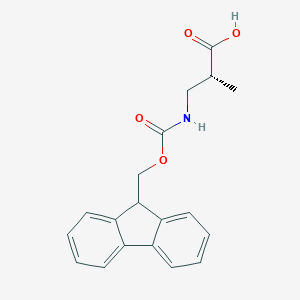
(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid
Vue d'ensemble
Description
“(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid” is a type of N-Fmoc-N-methyl-α-amino acid . These are lipophilic amino acids that are used as building blocks for the preparation of N-methylated peptides . Both nosyl- and Fmoc-protected monomers are accessible, so these compounds can be used in solution as well as in solid phase peptide synthesis .
Synthesis Analysis
The synthesis of N-Fmoc-N-methyl-α-amino acids involves the use of a benzhydryl group to temporarily protect the carboxyl function of N-nosyl-α-amino acids and the subsequent methylation of the N-nosyl-α-amino acid benzhydryl esters with diazomethane . This method is highly efficient as it maintains the chiral integrity of amino acid precursors and does not require chromatographic purification of the methylated products .Molecular Structure Analysis
The molecular structure of N-Fmoc-N-methyl-α-amino acids is based on the formation of 5-oxazolidinone intermediates which are successively reduced with triethylsilane and trifluoroacetic acid to the corresponding N-methylated derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Fmoc-N-methyl-α-amino acids vary. For example, Fmoc-N-Me-Ala-OH has a molecular weight of 325.36g/mole and is soluble in DMSO at 90 mg/mL .Applications De Recherche Scientifique
Peptide Synthesis
This compound is often used in Fmoc/tBu solid-phase peptide synthesis . This method is the preferred choice for synthesizing peptides in both research and industrial settings . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Green Chemistry
There have been efforts to use greener solvents in solid-phase peptide synthesis (SPPS), and this compound plays a role in these efforts . The adoption of green solvents in current synthetic schemes will result in a smaller impact on the environment and human health .
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides, including FMOC-MEHCYS(TRT)-OH, are simple bio-inspired building blocks for the fabrication of functional materials . These molecules have self-assembly features and show potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Cell Cultivation
The properties of Fmoc-modified simple biomolecules, including FMOC-MEHCYS(TRT)-OH, are relevant to cell cultivation .
Bio-Templating
These molecules can be used in bio-templating, a method used to create structures in biological systems .
Drug Delivery
Fmoc-modified simple biomolecules have potential applications in drug delivery .
Catalytic Properties
These molecules have been studied for their catalytic properties .
Therapeutic and Antibiotic Properties
Fmoc-modified simple biomolecules, including FMOC-MEHCYS(TRT)-OH, have been studied for their therapeutic and antibiotic properties .
Mécanisme D'action
Target of Action
The primary target of FMOC-MEHCYS(TRT)-OH is the cysteine thiol group in peptides and proteins . The compound is used as a protecting group for cysteine in peptide synthesis, enabling a vast array of peptide and protein chemistry .
Mode of Action
FMOC-MEHCYS(TRT)-OH acts as a protecting group for the cysteine thiol group during peptide synthesis . It prevents unwanted reactions with the cysteine thiol group, allowing for the synthesis of complex disulfide-rich peptides and facilitating peptide/protein labelling in vitro and in vivo .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides and proteins . By protecting the cysteine thiol group, it enables the formation of complex disulfide-rich peptides and facilitates the semisynthesis of proteins .
Pharmacokinetics
It’s known that the compound is used in theFmoc/tBu solid-phase synthesis , a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Result of Action
The use of FMOC-MEHCYS(TRT)-OH in peptide synthesis results in the formation of complex disulfide-rich peptides . These peptides have potential applications in various fields, including drug discovery, due to their ability to bind with high affinity to challenging protein targets .
Action Environment
The action of FMOC-MEHCYS(TRT)-OH can be influenced by various environmental factors. For instance, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks in peptide synthesis . Moreover, the conditions used for the deprotection of the cysteine protecting group can also impact the compound’s action .
Orientations Futures
The development of N-Fmoc-N-methyl-α-amino acids has opened up new possibilities for the synthesis of N-methylated peptides. Future research may focus on improving the efficiency of the synthesis process, exploring new applications for these compounds, and investigating their biological activities .
Propriétés
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c1-40(38(43)44-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(41)42)25-26-45-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,42)/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDJDZSADBCCPL-BHVANESWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478579 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid | |
CAS RN |
526210-71-9 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






